molecular formula C16H20N4O4S B2761486 4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-32-3

4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2761486
CAS No.: 941265-32-3
M. Wt: 364.42
InChI Key: WVTMNNWRWXLWIB-UHFFFAOYSA-N
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Description

4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with the molecular formula C16H20N4O4S . This compound is characterized by its unique structure, which includes an oxazole ring, a cyano group, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group and the sulfonamide group are key functional groups that interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but different functional groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

4-[4-cyano-5-(3-methoxypropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-20(2)25(21,22)13-7-5-12(6-8-13)15-19-14(11-17)16(24-15)18-9-4-10-23-3/h5-8,18H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTMNNWRWXLWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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